3-Chloropyridazine

Vue d'ensemble

Description

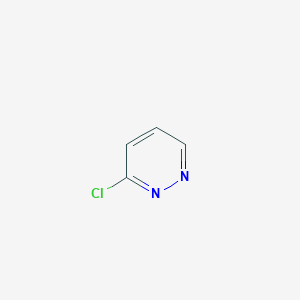

3-Chloropyridazine is an organic compound with the chemical formula C₄H₃ClN₂. It features a pyridazine ring, where a chlorine atom substitutes one of the hydrogen atoms at the third position. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloropyridazine can be synthesized through several methods. One common approach involves the chlorination of pyridazine. This process typically uses chlorine gas or chlorinating agents such as phosphorus pentachloride (PCl₅) under controlled conditions to achieve the substitution at the third position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropyridazine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, forming various substituted pyridazines.

Reduction: The compound can be reduced to form 3-aminopyridazine using reducing agents like lithium aluminum hydride (LiAlH₄).

Electrophilic Substitution: Under certain conditions, electrophiles can attack the pyridazine ring, leading to further substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Electrophilic Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridazines with various functional groups.

Reduction: 3-Aminopyridazine.

Electrophilic Substitution: Various electrophile-substituted pyridazines.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Chloropyridazine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are involved in the development of drugs targeting various medical conditions, including:

- Neurological Disorders : Compounds derived from this compound have been synthesized to treat conditions such as epilepsy and depression.

- Antibiotics : It is utilized in the production of antibiotics like ciprofloxacin and levofloxacin, which are essential for treating bacterial infections.

- Cancer Therapies : The compound plays a role in synthesizing anticancer agents that inhibit specific kinases involved in tumor growth.

Case Study: Antitumor Activity

Recent research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines. For example, a study reported that certain derivatives inhibited the activity of the PI3Kα kinase with IC values ranging from 1.08 to 2.69 μM, showcasing their potential as anticancer agents .

Agrochemical Applications

In agriculture, this compound is used extensively as an intermediate in the formulation of pesticides and herbicides. Its unique chemical properties enhance the efficacy of crop protection products.

Case Study: Pesticide Development

A notable application involves the synthesis of herbicides that target specific weed species while minimizing harm to crops. Research has shown that formulations incorporating this compound demonstrate improved selectivity and effectiveness compared to traditional herbicides .

Material Science Applications

The versatility of this compound extends to materials science, where it is employed in developing advanced materials for electronics and nanotechnology.

- Electronic Components : The compound is used in producing specialty coatings and components that require specific electrical properties.

- Nanotechnology : Its derivatives are being explored for use in creating nanomaterials with unique optical and electronic characteristics.

Case Study: Advanced Coatings

Research has indicated that coatings developed using this compound derivatives exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Products |

|---|---|---|

| Pharmaceuticals | Anticancer agents, antibiotics | Ciprofloxacin, Levofloxacin |

| Agrochemicals | Pesticides, herbicides | Selective herbicides |

| Material Science | Electronic coatings, nanomaterials | Specialty coatings |

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its toxicological aspects:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

3-Chloropyridazine can be compared with other chlorinated pyridazines and related heterocyclic compounds:

Activité Biologique

3-Chloropyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring with a chlorine substituent at the third position. The compound can be synthesized through various methods, including halogenation and cyclization reactions involving pyridazine precursors. The synthesis often involves the reaction of chlorinated pyridine derivatives with hydrazine or other nitrogenous nucleophiles.

Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential in several therapeutic areas:

- Antiviral Properties : Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, a study demonstrated that certain 3-chloropyridine moieties acted as effective inhibitors against SARS-CoV M pro, with IC50 values around 60 nM, suggesting their potential as antiviral agents in the treatment of coronavirus infections .

- Antimicrobial Activity : Preliminary tests have shown that some derivatives possess moderate to weak antibacterial activity against strains such as Bacillus cereus and Escherichia coli. Notably, compounds with specific substituents exhibited zones of inhibition ranging from 11 to 17 mm at concentrations of 125 µg/mL .

- Anticancer Activity : The incorporation of this compound into various chemical frameworks has led to compounds with promising anticancer properties. Studies have identified several derivatives that demonstrate cytotoxic effects against cancer cell lines, indicating their potential for development into anticancer therapies .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Tested Compounds | Target Organism/Cell Line | IC50/MIC (µg/mL) | Remarks |

|---|---|---|---|---|

| Antiviral | Various derivatives | SARS-CoV M pro | ~60 | Effective inhibitor |

| Antibacterial | Selected derivatives | Bacillus cereus | 125 | Moderate activity |

| Anticancer | Several derivatives | Various cancer cell lines | Varies | Cytotoxic effects observed |

Case Studies

- SARS-CoV Inhibition : A detailed study utilized molecular docking to explore the binding interactions between this compound derivatives and the active site of SARS-CoV M pro. The results indicated that these compounds could effectively inhibit viral replication by binding to critical sites on the enzyme .

- Antimicrobial Screening : In a pharmacological screening for antibacterial activity, several this compound derivatives were evaluated against common bacterial strains. The study found that while some compounds were inactive, others displayed promising antibacterial properties, particularly those with thioacetyl groups which enhanced their efficacy compared to oxyacetyl counterparts .

- Antiviral Activity Against Hepatitis A Virus (HAV) : A series of new pyridazine derivatives were synthesized and tested for their antiviral effects against HAV. One compound showed significant virucidal activity and mild inhibitory effects on viral replication, highlighting the therapeutic potential of pyridazine-based frameworks in treating viral infections .

Propriétés

IUPAC Name |

3-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWYHNOFSKJKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460767 | |

| Record name | 3-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-95-2 | |

| Record name | 3-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Chloropyridazine?

A1: The molecular formula of this compound is C4H3ClN2, and its molecular weight is 114.55 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , ] These techniques provide insights into the compound's functional groups, electronic transitions, and proton/carbon environments. [, , , ] For example, IR spectroscopy confirms the presence of specific functional groups like C-Cl and C=N bonds. [, , , ]

Q3: How does the chlorine atom in this compound influence its reactivity?

A3: The chlorine atom at the 3-position of the pyridazine ring acts as a good leaving group, making this compound susceptible to nucleophilic substitution reactions. [, , , , ] This reactivity allows for the introduction of diverse substituents at this position, leading to a wide range of pyridazine derivatives. [, , , , ]

Q4: What are some common reactions involving this compound as a starting material?

A4: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds. Some common reactions include:

- Nucleophilic Substitution: Reaction with nucleophiles like amines, alkoxides, and thiols to replace the chlorine atom with the desired group. [, , , , ] This reaction is widely utilized to synthesize a variety of 3-substituted pyridazine derivatives. [, , , , ]

- Suzuki Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst to form a carbon-carbon bond, allowing for the introduction of aryl groups at the 3-position. []

- Hydrazinolysis: Reaction with hydrazine to yield 3-hydrazinopyridazine, which can be further utilized to synthesize other heterocyclic systems. [, , , , , ]

Q5: Can you provide an example of a specific reaction where this compound is used to synthesize a biologically active compound?

A5: One example is the synthesis of 6-allylthio-3-aminopyridazine derivatives, potential anticancer agents. [] The synthesis involves reacting 3,6-dichloropyridazine with allylmercaptan to introduce the allylthio group, followed by amination at the 3-position using various heteroamines. []

Q6: What are the main applications of this compound and its derivatives?

A6: this compound derivatives exhibit diverse biological activities, making them attractive targets for pharmaceutical development. They have shown potential as:

- Antidepressants: Certain 3-aminopyridazine derivatives, structurally similar to minaprine, exhibit antidepressant activity by influencing cholinergic neurotransmission. [, ]

- Anticancer Agents: 6-Allylthio-3-aminopyridazine derivatives have shown promising anti-proliferative effects against MCF-7 human breast cancer cells. []

- Antimicrobial Agents: Various pyridazin-3(2H)-ones, 3-chloropyridazines, and pyridazin-3(2H)-thiones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Interleukin-1β Converting Enzyme (ICE) Inhibitors: Some 3-chloropyridazines act as irreversible inactivators of ICE, potentially offering therapeutic benefits in inflammatory diseases and conditions involving dysregulated apoptosis. []

Q7: How do the substituents on the pyridazine ring affect the biological activity of this compound derivatives?

A7: The nature and position of substituents on the pyridazine ring significantly influence the biological activity of this compound derivatives. This structure-activity relationship (SAR) is crucial for designing compounds with improved potency, selectivity, and pharmacological properties. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.